2-Chloro-N,N,N-trimethylethan-1-aminium nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N,N,N-trimethylethan-1-aminium nitrate is a quaternary ammonium compound. It is known for its role as a plant growth regulator and has applications in various scientific fields. The compound is characterized by its ability to inhibit gibberellin biosynthesis, which is crucial for plant growth and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N,N,N-trimethylethan-1-aminium nitrate typically involves the reaction of ethylene diamine with trimethylamine in the presence of a chlorinating agent. The reaction is usually carried out in an alcoholic medium to facilitate the formation of the quaternary ammonium compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed under controlled temperatures and pressures. The process ensures high yield and purity of the final product, which is essential for its application in agriculture and other industries .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N,N,N-trimethylethan-1-aminium nitrate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide and other strong bases.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkylated derivatives .
Wissenschaftliche Forschungsanwendungen
2-Chloro-N,N,N-trimethylethan-1-aminium nitrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Acts as a plant growth regulator by inhibiting gibberellin biosynthesis.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of various agricultural chemicals
Wirkmechanismus
The compound exerts its effects primarily by inhibiting the biosynthesis of gibberellins, a group of plant hormones that regulate growth and development. This inhibition leads to reduced cell elongation and increased resistance to lodging in plants. The molecular targets include enzymes involved in the gibberellin biosynthesis pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlormequat chloride: Another quaternary ammonium compound with similar plant growth regulatory properties.
(2-Bromoethyl)trimethylammonium bromide: Shares structural similarities but has different applications.
2-Chloro-N,N-dimethylethylamine: Similar in structure but used in different chemical reactions .
Uniqueness
2-Chloro-N,N,N-trimethylethan-1-aminium nitrate is unique due to its specific inhibitory action on gibberellin biosynthesis, making it particularly effective as a plant growth regulator. Its stability and solubility also contribute to its widespread use in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
22818-73-1 |
---|---|
Molekularformel |
C5H13ClN2O3 |
Molekulargewicht |
184.62 g/mol |
IUPAC-Name |
2-chloroethyl(trimethyl)azanium;nitrate |
InChI |
InChI=1S/C5H13ClN.NO3/c1-7(2,3)5-4-6;2-1(3)4/h4-5H2,1-3H3;/q+1;-1 |
InChI-Schlüssel |
DHXQUJFAPQTGFO-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)CCCl.[N+](=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.